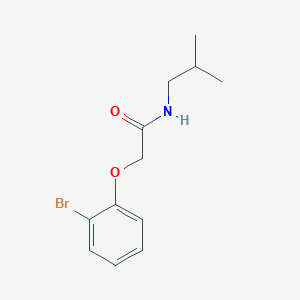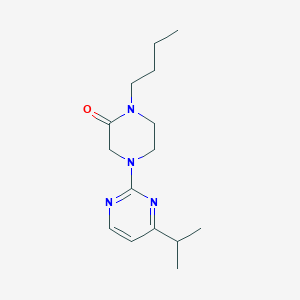![molecular formula C15H13BrN2O2 B5683627 N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
N-[3-(acetylamino)phenyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-bromobenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of cardiovascular and pulmonary function. N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 binds to the heme moiety of sGC, stabilizing the enzyme in the NO-bound state and enhancing its sensitivity to NO. This leads to an increase in cGMP production, which results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with PAH. It has also been shown to improve diastolic function and exercise capacity in patients with HFpEF. In animal models of COPD, N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to reduce airway inflammation and improve lung function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of cGMP signaling in cardiovascular and pulmonary function. However, its high potency and selectivity may also limit its use in some experimental settings, where a less potent and selective inhibitor may be more appropriate.
Orientations Futures
There are several future directions for the study of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691. One area of interest is the potential use of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in the treatment of other cardiovascular and pulmonary diseases, such as pulmonary hypertension associated with left heart disease (PH-LHD) and idiopathic pulmonary fibrosis (IPF). Another area of interest is the development of novel sGC stimulators that can overcome the limitations of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691, such as its high potency and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in various disease states.
Méthodes De Synthèse
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 can be synthesized using a multistep process that involves the reaction of 3-bromoaniline with acetic anhydride to form N-acetyl-3-bromoaniline. This intermediate is then reacted with 3-aminophenol in the presence of a base to form N-[3-(acetylamino)phenyl]-3-bromobenzamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with pulmonary arterial hypertension (PAH). N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has also been studied for its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF) and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVZZYLUAIFVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-3-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)


![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)